molecular formula C14H22ClNO B1441123 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1146956-94-6

3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No.: B1441123
CAS No.: 1146956-94-6
M. Wt: 255.78 g/mol
InChI Key: GXQVDXURIGIWDW-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride include its molecular formula (C14H22ClNO) and its CAS number (1146956-94-6) . Detailed properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Antioxidant Properties and Redox Behavior

  • Pyrrolidine derivatives containing a sterically hindered phenol fragment, similar in structure to 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride, have been found to possess significant antioxidant properties. Research utilizing cyclic voltammetry indicated that derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid undergo two-stage irreversible oxidation, resulting in the formation of a phenoxy radical. The stability of the phenoxy radical, confirmed through ESR spectroscopy, suggests potential applications of these compounds as antioxidant agents (Osipova et al., 2011).

Catalytic Properties in Organic Reactions

  • Certain pyrrolidine derivatives have been shown to be effective in catalyzing reactions involving tert-butylperoxy radicals. These radicals, generated efficiently by dirhodium caprolactamate, are potent oxidants for phenols and anilines. The research demonstrated that these pyrrolidine derivatives facilitate selective oxidation of para-substituted phenols and anilines under specific conditions, highlighting their utility in organic synthesis (Ratnikov et al., 2011).

Stability and Interaction in Metal Complexes

  • Research into zinc complexes of Schiff and Mannich bases with tert-butyl and other substituents revealed insights into spin interaction and stability within these complexes. The study, focusing on the redox properties and stability of the phenolates in these compounds, provides a foundation for understanding the interaction dynamics in metal complexes involving similar pyrrolidine derivatives (Orio et al., 2010).

Complexation and Antioxidant Properties

  • Pyrrolidine derivatives containing bulky phenol fragments have been explored for their complexation properties and potential as antioxidants. The synthesis of new 2-pyridylethylphosphinates and diphosphinates containing these fragments indicates promising applications as complexones and antioxidants (Prishchenko et al., 2008).

Synthetic Applications in Asymmetric Synthesis

  • Research into the asymmetric synthesis of pyrrolidine derivatives, such as N-tert-butyl disubstituted pyrrolidines, demonstrates the utility of these compounds in producing chiral pyrrolidines. The high yield and enantioselectivity of these reactions underline the significance of these compounds in the synthesis of complex organic molecules (Chung et al., 2005).

Properties

IUPAC Name

3-(2-tert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-14(2,3)12-6-4-5-7-13(12)16-11-8-9-15-10-11;/h4-7,11,15H,8-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQVDXURIGIWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of tert-butyl 3-(2-tert-butylphenoxy)pyrrolidine-1-carboxylate (0.78 g, 2.44 mmol) and hydrochloric acid (7.0 mL of a 4.0 N solution in dioxane, 28.0 mmol) was reacted at room temperature for 16 h. Then, the reaction mixture was concentrated under reduced pressure. The residue was triturated with ethyl acetate to provide 3-(2-tert-butylphenoxy)pyrrolidine hydrochloride as a colorless solid (0.52 g, 83%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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